molecular formula C13H19NO B15315782 3-(4-Isopropylbenzyl)azetidin-3-ol

3-(4-Isopropylbenzyl)azetidin-3-ol

Cat. No.: B15315782
M. Wt: 205.30 g/mol
InChI Key: LGPCTDXZEUZELY-UHFFFAOYSA-N
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Description

3-(4-Isopropylbenzyl)azetidin-3-ol is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isopropylbenzyl)azetidin-3-ol typically involves the reaction of 4-isopropylbenzylamine with an appropriate azetidinone precursor under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by nucleophilic attack on the azetidinone ring . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropylbenzyl)azetidin-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 3-(4-Isopropylbenzyl)azetidin-3-one, while nucleophilic substitution can produce a variety of functionalized azetidines .

Mechanism of Action

The mechanism of action of 3-(4-Isopropylbenzyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The azetidine ring’s strain and reactivity play a crucial role in its ability to interact with these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Isopropylbenzyl)azetidin-3-ol is unique due to the presence of the 4-isopropylbenzyl group, which imparts specific steric and electronic properties. This makes it a valuable scaffold for designing new molecules with tailored properties for various applications .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-[(4-propan-2-ylphenyl)methyl]azetidin-3-ol

InChI

InChI=1S/C13H19NO/c1-10(2)12-5-3-11(4-6-12)7-13(15)8-14-9-13/h3-6,10,14-15H,7-9H2,1-2H3

InChI Key

LGPCTDXZEUZELY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC2(CNC2)O

Origin of Product

United States

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